molecular formula C28H28F2N6O7S2 B044547 Flomoxef benzhydryl ester CAS No. 949587-46-6

Flomoxef benzhydryl ester

Cat. No.: B044547
CAS No.: 949587-46-6
M. Wt: 662.7 g/mol
InChI Key: GTWBLYZJTSXFMJ-NAKRPHOHSA-N
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Description

Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a benzhydryl group, a difluoromethylsulfanyl group, and a tetrazolyl group

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the iodine-mediated 1,2-aryl migration of primary benzhydryl amines under transition metal-free conditions . This process generates crude imines, which can be transformed into various aromatic secondary amine derivatives via reduction or addition reactions. Another method involves the cationic palladium (II)-catalyzed dehydrative nucleophilic substitutions of benzhydryl alcohols with electron-deficient benzenethiols in water . This environmentally benign protocol affords S-benzylated products in moderate to excellent yields.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various aromatic secondary amine derivatives . In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it may be explored for its potential therapeutic effects, particularly in the development of new drugs. In industry, it can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as primary phosphanes with 2,6-bis(benzhydryl)phenyl backbones . These compounds exhibit extensive steric expansiveness and high degrees of flexibility, enabling a range of different-sized atoms and functionalities to be located between the flanking benzhydryl moieties. Another similar compound is benzhydryl 2-(2,6-dimethyl-1-piperidinyl)ethyl ether hydrochloride, which is used in early discovery research . The uniqueness of Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate lies in its complex structure and diverse functional groups, which contribute to its wide range of applications.

Biological Activity

Flomoxef benzhydryl ester is a derivative of flomoxef, a broad-spectrum β-lactam antibiotic that has garnered attention for its antibacterial properties, particularly against extended-spectrum beta-lactamase (ESBL)-producing bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, pharmacokinetics, and safety profile.

Flomoxef was first synthesized in Japan in the 1980s and belongs to the oxacephem class of antibiotics. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as anaerobes. Its unique structure allows for stability against certain β-lactamases, making it a candidate for treating infections caused by resistant organisms . The benzhydryl ester modification enhances its pharmacological properties and may improve its therapeutic efficacy.

Flomoxef functions by binding to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting cell wall synthesis. This action leads to bacterial lysis and death. The benzhydryl ester modification is believed to enhance the compound's ability to penetrate bacterial membranes and increase its binding affinity to PBPs .

In Vitro Studies

Numerous studies have evaluated the in vitro efficacy of this compound against various pathogens:

  • Efficacy Against ESBL-Producing Bacteria : A multicenter study indicated that flomoxef demonstrated an 81.9% efficacy against ESBL-producing Escherichia coli (ESBL-EC) strains isolated from clinical samples . This high level of activity is significant given the rising prevalence of ESBL-producing organisms.
  • Comparative Effectiveness : In a case-control study comparing flomoxef with carbapenems for treating bacteraemia caused by ESBL-EK, flomoxef showed higher sepsis-related mortality rates when faced with higher minimum inhibitory concentrations (MICs) (≥2 mg/L). Specifically, mortality rates increased significantly when isolates had MICs of 2-8 mg/L .

Table 1: Comparative Efficacy Data

PathogenTreatment GroupMortality Rate (%)MIC Range (mg/L)
ESBL-producing E. coliFlomoxef29.6% (MIC 2-4)2-4
Carbapenem12.3%2-4
ESBL-producing KlebsiellaFlomoxef50.0% (MIC 8)8
CarbapenemNot specifiedNot specified

Pharmacokinetics

Pharmacokinetic studies have shown that flomoxef has favorable distribution characteristics in neonates, which is critical for treating infections in this vulnerable population. Monte Carlo simulations suggest that appropriate dosing regimens can achieve effective serum concentrations necessary for combating infections caused by susceptible organisms .

Table 2: Pharmacokinetic Parameters

ParameterValue
Volume of DistributionVd = 0.5 L/kg
Half-life~1.5 hours
Clearance~0.15 L/h/kg
Bioavailability~90%

Safety Profile

Flomoxef is generally well-tolerated, with a safety profile that is favorable compared to other β-lactam antibiotics. Reported side effects include gastrointestinal disturbances and transient liver enzyme elevations . Importantly, flomoxef lacks some common idiosyncratic toxicities associated with other β-lactams.

Case Studies

Several case studies have highlighted the real-world application of flomoxef in clinical settings:

  • Neonatal Sepsis : In a cohort study involving neonates with suspected sepsis, flomoxef was administered successfully with microbiological success rates exceeding 80%. The study emphasized the need for further research into optimal dosing strategies tailored to neonatal pharmacokinetics .
  • Post-Surgical Infections : A case series reported successful treatment outcomes using flomoxef in patients with post-surgical infections caused by resistant strains of E. coli. The use of flomoxef resulted in significant clinical improvement and microbiological clearance .

Properties

IUPAC Name

benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F2N6O7S2/c1-41-28(31-20(38)16-44-26(29)30)24(40)36-21(19(14-42-25(28)36)15-45-27-32-33-34-35(27)12-13-37)23(39)43-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,22,25-26,37H,12-16H2,1H3,(H,31,38)/t25-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWBLYZJTSXFMJ-NAKRPHOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F2N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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